

# Comparative Analysis of 2-Hydroxy-3-methoxybenzonitrile Derivatives via X-ray Diffraction

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## Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzonitrile

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This guide provides a comparative overview of the crystallographic structures of derivatives of **2-Hydroxy-3-methoxybenzonitrile**. The presented data is essential for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development, offering insights into the molecular geometry and packing of these compounds. The comparison includes a hydrazone derivative and a Schiff base derivative of 2-Hydroxy-3-methoxybenzaldehyde, alongside a positional isomer to illustrate structural variations.

## Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters determined by single-crystal X-ray diffraction for two derivatives of 2-Hydroxy-3-methoxybenzaldehyde and one related isomer. This data allows for a direct comparison of their crystal systems, unit cell dimensions, and refinement statistics.

Parameter	(E,E)-2-Hydroxy-3-methoxybenzaldehyde azine[1]	(E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile[2]	(E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile[3]
Formula	C <sub>16</sub> H <sub>16</sub> N <sub>2</sub> O <sub>4</sub>	C <sub>15</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>15</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	300.31 g/mol	252.27 g/mol	252.27 g/mol
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2(1)/n	Cc	P2(1)/c
a (Å)	5.9986(6)	15.476(5)	14.484(3)
b (Å)	18.3183(19)	5.9927(19)	6.6587(13)
c (Å)	6.8263(7)	15.413(7)	26.461(5)
α (°)	90	90	90
β (°)	107.093(3)	116.127(3)	102.14(3)
γ (°)	90	90	90
Volume (Å <sup>3</sup> )	716.97(13)	1283.5(8)	2494.9(9)
Z	4	4	8
Temperature (K)	293(2)	293	294
Radiation	Mo Kα	Mo Kα	Mo Kα
R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	Not provided	0.042	Not provided
wR(F <sup>2</sup> )	Not provided	0.124	Not provided
Goodness-of-fit (S)	Not provided	1.03	Not provided

## Experimental Protocols

The following is a generalized methodology for the single-crystal X-ray diffraction analysis of organic compounds, based on standard practices.

### 1. Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] A common method for growing crystals of organic compounds like the derivatives discussed is slow evaporation from a suitable solvent.

- **Synthesis:** The compound is first synthesized. For example, the (E,E)-2-hydroxy-3-methoxybenzaldehyde azine was prepared by the condensation reaction of 2-hydroxy-3-methoxybenzaldehyde and hydrazine hydrochloride in ethanol, followed by refluxing and stirring.[1] The resulting solution is then allowed to stand, leading to the formation of crystals as the solvent slowly evaporates.[1]
- **Selection:** Suitable crystals should be well-formed, transparent, and free of defects or cracks when viewed under a microscope.[5] For optimal results, the crystal should be of an appropriate size, typically between 0.03 mm and 0.3 mm in each dimension.[4]

## 2. Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. This is often done using a cryoloop or a thin glass fiber with a minimal amount of oil or epoxy that does not interfere with the diffraction pattern.[4] The crystal must be positioned to allow for free rotation during data collection.[4]

## 3. Data Collection

X-ray diffraction data is collected using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS area detector.

- **X-ray Source:** A focused beam of monochromatic X-rays, typically from a Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  radiation source, is directed at the crystal.[2]
- **Data Acquisition:** The crystal is maintained at a constant temperature, often a cryogenic temperature like 100 K to minimize thermal vibrations, although the data presented here were collected at room temperature (around 293 K).[1][2] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of angles.[6] Each image captures the intensities and positions of the diffracted X-ray spots.[6]

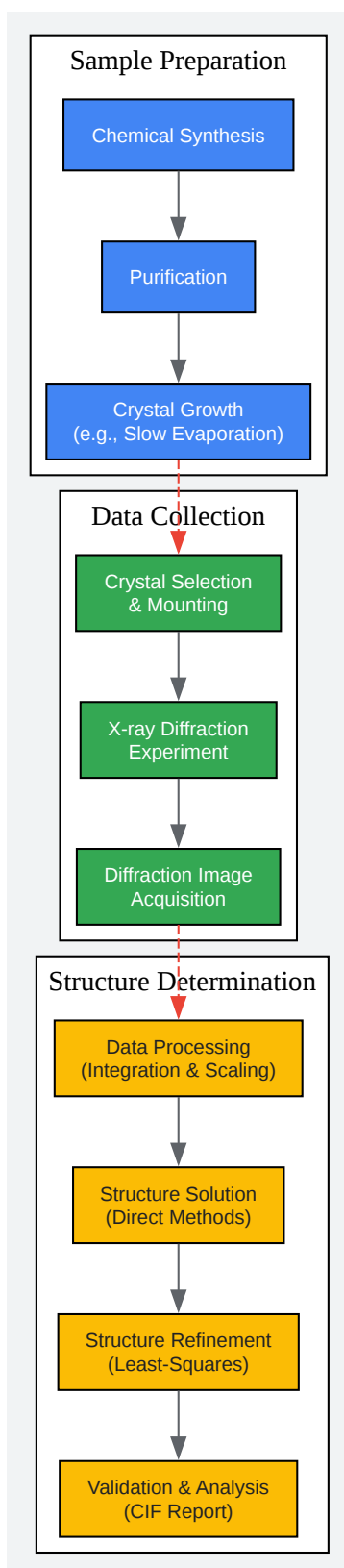
## 4. Data Processing and Structure Solution

The collected diffraction data undergoes several computational steps to determine the crystal structure.

- **Integration and Scaling:** The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption and beam intensity variations.
- **Structure Solution:** The initial atomic positions are determined from the diffraction pattern. This is often achieved using "direct methods," which are computational algorithms that phase the structure factors.<sup>[6]</sup>
- **Structure Refinement:** The initial structural model is refined against the experimental data using a least-squares method.<sup>[2]</sup> This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, as indicated by the R-factor.<sup>[7]</sup> Hydrogen atoms are typically placed in calculated positions and refined using a riding model.<sup>[2]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a novel compound using single-crystal X-ray diffraction.



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Workflow for single-crystal X-ray diffraction analysis.

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